3-Aminopyrazin-2-ol

概要

説明

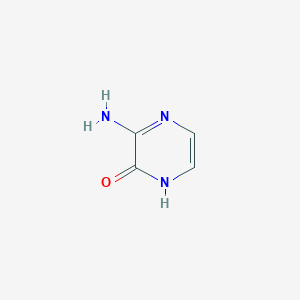

3-Aminopyrazin-2-ol is an organic compound with the molecular formula C4H5N3O It is a derivative of pyrazine, characterized by the presence of an amino group at the third position and a hydroxyl group at the second position on the pyrazine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrazin-2-ol typically involves the reaction of 3-aminopyrazine with suitable oxidizing agents. One common method includes the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the second position of the pyrazine ring. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction parameters such as flow rates, temperature, and pressure. The use of continuous flow reactors enhances the yield and purity of the product, making it suitable for large-scale applications .

化学反応の分析

Types of Reactions: 3-Aminopyrazin-2-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazine compounds .

科学的研究の応用

Chemistry

Building Block for Synthesis

- 3-Aminopyrazin-2-ol serves as a crucial intermediate in synthesizing various organic compounds. Its reactivity allows for the formation of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Table 1: Synthesis Applications of this compound

| Compound Type | Application Area | Reference |

|---|---|---|

| Pyrazine Derivatives | Pharmaceuticals | |

| Agrochemicals | Crop Protection | |

| Complex Organic Molecules | Material Science |

Biology

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit antimicrobial and antifungal activities. Studies have shown promising results against various strains of bacteria and fungi, particularly in the context of drug-resistant pathogens .

Case Study: Antimycobacterial Activity

A study evaluated derivatives of this compound against Mycobacterium tuberculosis. Compounds were synthesized and tested, showing significant activity, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 31.25 µg/mL against resistant strains . This highlights the compound's potential in combating tuberculosis, especially given the rise of multidrug-resistant strains.

Table 2: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) | Target Pathogen | Reference |

|---|---|---|---|

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | M. tuberculosis | |

| N'-benzylidenepyrazine-2-carbohydrazide derivatives | 24.3 - 110 | M. tuberculosis |

Medicine

Therapeutic Potential

The compound is being researched for its potential therapeutic applications beyond antimicrobial properties. It is being explored as a candidate for treating various diseases due to its ability to inhibit specific biological pathways involved in disease progression .

Case Study: Inhibition Mechanism

Research has shown that this compound derivatives can inhibit sodium reabsorption in the kidneys by targeting amiloride-sensitive sodium channels, leading to increased sodium and water excretion without potassium loss. This mechanism could have implications for developing diuretics or treatments for hypertension.

作用機序

The mechanism of action of 3-Aminopyrazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. For example, in antimicrobial applications, this compound can inhibit the growth of bacteria by interfering with their metabolic pathways .

類似化合物との比較

- 2-Aminopyrimidine

- 3-Aminopyrazine-2-carboxamide

- 2-Amino-3-hydroxypyrimidine

Comparison: 3-Aminopyrazin-2-ol is unique due to the presence of both an amino and a hydroxyl group on the pyrazine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 2-Aminopyrimidine lacks the hydroxyl group, limiting its reactivity in certain contexts. Similarly, 3-Aminopyrazine-2-carboxamide has a carboxamide group instead of a hydroxyl group, which alters its chemical behavior and applications .

生物活性

3-Aminopyrazin-2-ol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an organic compound characterized by a pyrazine ring with an amino group at the third position and a hydroxyl group at the second position. Its molecular formula is . The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Antimycobacterial Activity

Recent studies have highlighted the potential of this compound and its derivatives as antimycobacterial agents, particularly against Mycobacterium tuberculosis (Mtb), which causes tuberculosis (TB). A significant focus has been on developing compounds that can overcome multidrug-resistant strains of Mtb.

- Minimum Inhibitory Concentration (MIC) : Various derivatives have shown promising MIC values. For example, one study reported that certain 3-acylaminopyrazine-2-carboxamides exhibited MIC values ranging from 1.95 to 31.25 µg/mL against Mtb strains .

- Mechanism of Action : The proposed mechanism involves the inhibition of mycobacterial prolyl-tRNA synthetase (ProRS), which is crucial for protein synthesis in bacteria. This mechanism is distinct from traditional antitubercular agents, suggesting a novel approach to treating TB .

Other Antimicrobial Activities

In addition to its antimycobacterial properties, this compound has been evaluated for antibacterial and antifungal activities. However, these activities are generally weaker compared to its antimycobacterial effects:

- Antibacterial Activity : Limited activity was noted against various pathogenic bacteria, indicating that while the compound shows promise in specific areas, it may not be broadly effective against all bacterial strains .

- Antifungal Activity : Similar minimal activity was observed against fungi of clinical significance .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Derivatives : A study synthesized over 50 derivatives of 3-acylaminopyrazine-2-carboxamide, identifying those with high antimycobacterial activity while maintaining low cytotoxicity in human cell lines (HepG2) . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrazine ring could enhance activity.

- Fragment-Based Discovery : Another research effort utilized fragment-based drug design to optimize compounds for CHK1 inhibition, demonstrating how structural modifications can lead to improved biological activity . This approach highlights the versatility of pyrazine derivatives in targeting various biological pathways.

Summary Table of Biological Activities

| Activity | Target Organism | MIC (µg/mL) | Comments |

|---|---|---|---|

| Antimycobacterial | Mycobacterium tuberculosis | 1.95 - 31.25 | Effective against multidrug-resistant strains |

| Antibacterial | Various pathogens | Minimal | Limited effectiveness noted |

| Antifungal | Clinical fungi | Minimal | Generally weak activity |

特性

IUPAC Name |

3-amino-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLHRXQKORXSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312867 | |

| Record name | 3-aminopyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43029-19-2 | |

| Record name | 43029-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-aminopyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。